(S)-alpha-Allyl-proline hydrochloride
Overview
Description
(S)-alpha-Allyl-proline hydrochloride is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of an allyl group attached to the alpha carbon of the proline ring, and it exists as a hydrochloride salt
Scientific Research Applications
Catalysis in Organic Synthesis
(S)-α-Allyl-proline hydrochloride finds application in organic synthesis, particularly as a catalyst. In a study by Usui, Schmidt, and Breit (2009), it was utilized in the dual Pd/proline-catalyzed α-allylation reaction of enolizable ketones and aldehydes with allylic alcohols. This process involved generating a crucial π-allyl Pd intermediate from allylic alcohol, followed by nucleophilic attack of the enamine formed from the corresponding enolizable carbonyl substrate and proline (Usui, Schmidt, & Breit, 2009).
Enantioselective Reactions
(S)-α-Allyl-proline hydrochloride plays a role in enantioselective reactions. Traverse, Zhao, Hoveyda, and Snapper (2005) demonstrated its use in catalyzing the reaction of allyltrichlorosilane with aryl and α,β-unsaturated aldehydes at room temperature to afford homoallylic alcohols with high enantiomeric excess. The chiral catalyst used in this reaction was easily prepared from optically pure proline (Traverse, Zhao, Hoveyda, & Snapper, 2005).
Synthesis of Amino Acid Derivatives
The compound is also significant in the synthesis of amino acid derivatives. Iseki et al. (1997) reported its use in catalyzing the allylation and crotylation of aromatic aldehydes with allylic trichlorosilanes, yielding chiral homoallylic alcohols and their enantiomers with good enantioselective yields (Iseki, Kuroki, Takahashi, Kishimoto, & Kobayashi, 1997).
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Allyl-proline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-proline, a naturally occurring amino acid.
Allylation: The alpha carbon of (S)-proline is allylated using an appropriate allylating agent, such as allyl bromide, in the presence of a base like sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting (S)-alpha-Allyl-proline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Allyl-proline hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: :
Properties
IUPAC Name |
(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@]1(CCCN1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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